![molecular formula C9H15O3P B13828360 Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate CAS No. 31503-77-2](/img/structure/B13828360.png)
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl tricyclo[22102,6]hept-3-ylphosphonate is a complex organic compound with the molecular formula C9H15O3P This compound is characterized by its unique tricyclic structure, which includes a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-yl derivatives with phosphonate reagents under controlled conditions. One common method includes the use of dimethyl phosphite in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The tricyclic structure provides stability and rigidity, enhancing its reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A similar tricyclic compound without the phosphonate group.
Dimethyl phosphonate: A simpler phosphonate compound without the tricyclic structure.
Uniqueness
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate is unique due to its combination of a tricyclic structure and a phosphonate group. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
31503-77-2 |
|---|---|
Fórmula molecular |
C9H15O3P |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
3-dimethoxyphosphoryltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C9H15O3P/c1-11-13(10,12-2)9-5-3-6-7(4-5)8(6)9/h5-9H,3-4H2,1-2H3 |
Clave InChI |
LNJZOUNKFXDNDY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1C2CC3C1C3C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


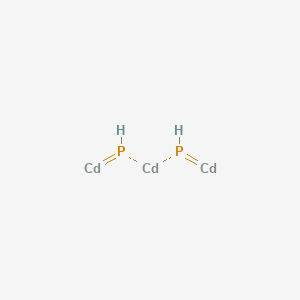
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
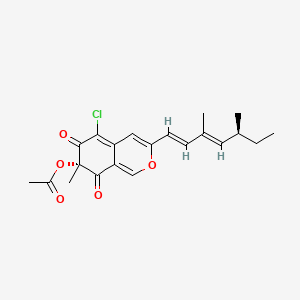
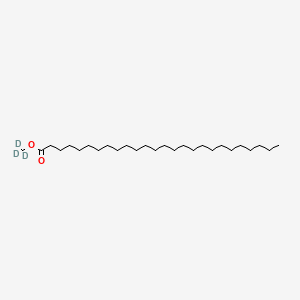
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
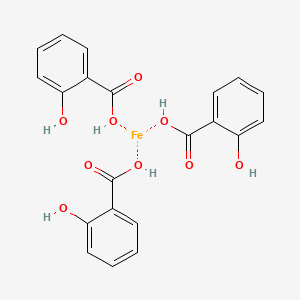
![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
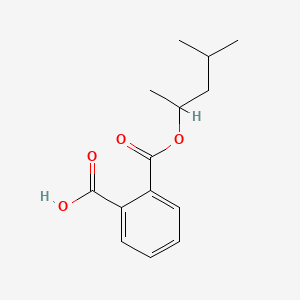
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
